molecular formula C12H19N B6335843 2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-48-6

2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole

Cat. No.: B6335843
CAS No.: 1422518-48-6
M. Wt: 177.29 g/mol
InChI Key: PPFKJDPAMAZABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a chemical compound with the molecular formula C12H19N It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Scientific Research Applications

2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and advanced materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with isopropylamine in the presence of a catalytic amount of bismuth nitrate pentahydrate. This reaction proceeds under ultrasonic exposure, yielding the desired pyrrole derivative with excellent efficiency .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler analog with a five-membered ring structure.

    Indole: Contains a fused benzene and pyrrole ring, with different chemical properties.

    Carbazole: Another fused ring system with a nitrogen atom, used in various applications.

Uniqueness

2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is unique due to its seven-membered ring structure fused with a pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-propan-2-yl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)12-8-10-6-4-3-5-7-11(10)13-12/h8-9,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFKJDPAMAZABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(N1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Reactant of Route 3
Reactant of Route 3
2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Reactant of Route 4
2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Reactant of Route 5
Reactant of Route 5
2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Reactant of Route 6
2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.